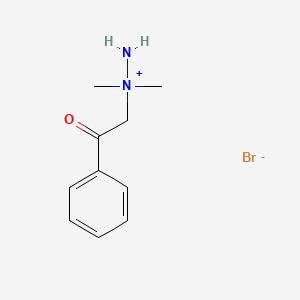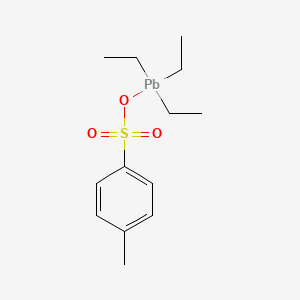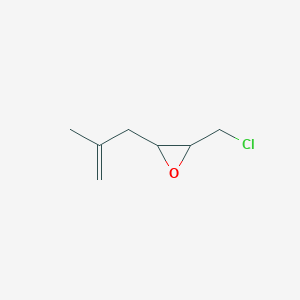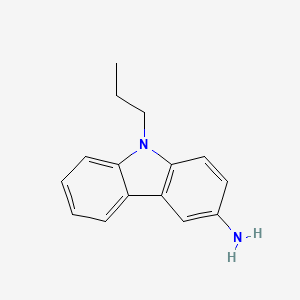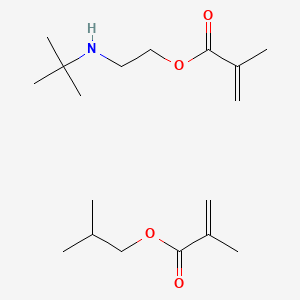![molecular formula C20H15NO B14661070 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 38598-27-5](/img/structure/B14661070.png)
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxyphenyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene, followed by reduction.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated naphthalene derivative.
Addition of the carbonitrile group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-[2-(4-Hydroxyphenyl)ethenyl]naphthalene-1-carbonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-amine.
Substitution: 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-nitro or 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-halide.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and naphthalene moieties can engage in π-π stacking interactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
4-[2-(4-Methoxyphenyl)ethenyl]aniline: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is unique due to the presence of both a naphthalene ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and material science.
Propriétés
Numéro CAS |
38598-27-5 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H15NO/c1-22-18-12-7-15(8-13-18)6-9-16-10-11-17(14-21)20-5-3-2-4-19(16)20/h2-13H,1H3 |
Clé InChI |
HHJVCUBBPOYOBU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=C(C3=CC=CC=C23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


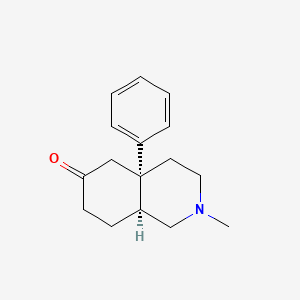

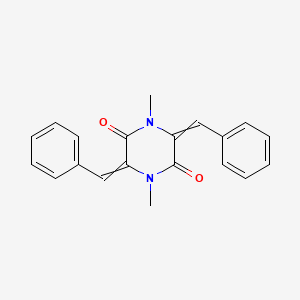
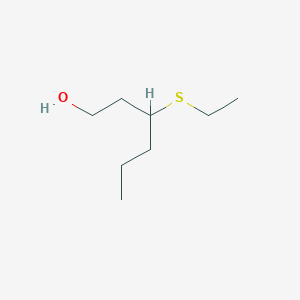
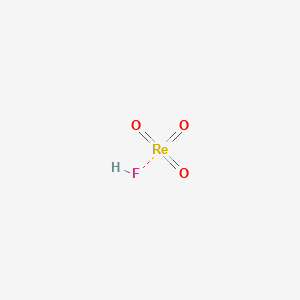
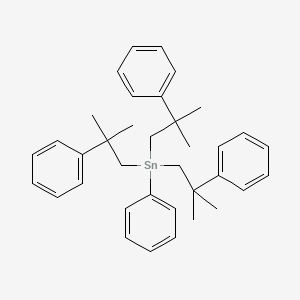
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
